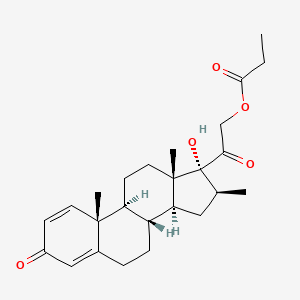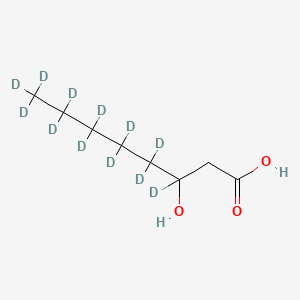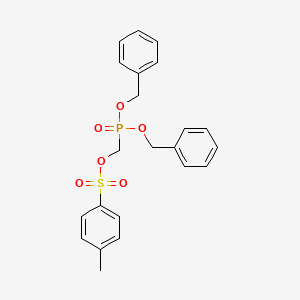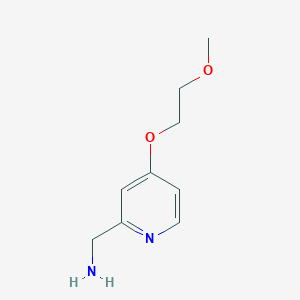![molecular formula C14H11BN2O2S B13442742 [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is a boronic acid derivative that features a pyridine ring, a thiazole ring, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as 1,4-dioxane at elevated temperatures (around 90°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield alcohols or ketones, while reduction could produce amines or hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in Suzuki coupling reactions, which are widely employed in the synthesis of biaryl compounds.
Biology and Medicine
Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in the design of therapeutic agents for diseases such as cancer and diabetes .
Industry
In industry, this compound can be used in the development of new materials, including polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as enhanced conductivity or stability.
Wirkmechanismus
The mechanism of action of [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in the case of drug applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid include other boronic acid derivatives and heterocyclic compounds such as:
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
- [3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole]
- [2-(2-(Pyridin-3-yl)thiazol-4-yl)acetic acid]
Uniqueness
The uniqueness of this compound lies in its combination of a boronic acid group with a pyridine and thiazole ring. This structure provides it with unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H11BN2O2S |
|---|---|
Molekulargewicht |
282.1 g/mol |
IUPAC-Name |
[4-(2-pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C14H11BN2O2S/c18-15(19)12-5-3-10(4-6-12)13-9-20-14(17-13)11-2-1-7-16-8-11/h1-9,18-19H |
InChI-Schlüssel |
BRRUQLJIXNIGPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CSC(=N2)C3=CN=CC=C3)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)





